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Introduction
Isomaltulose, a structural isomer of sucrose, is a disaccharide composed of glucose and

fructose linked by an α-1,6-glycosidic bond.[1][2] It is a non-cariogenic, low-glycemic sweetener

that finds applications in the food, pharmaceutical, and beverage industries as a sugar

substitute.[3] The synthesis of isomaltulose from sucrose is primarily achieved through

enzymatic conversion using sucrose isomerase (EC 5.4.99.11).[4][5] This enzyme catalyzes

the intramolecular rearrangement of the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic

bond, yielding isomaltulose.[4] Various microorganisms, including species of Erwinia,

Klebsiella, Serratia, and Protaminobacter, are known to produce sucrose isomerase.[6] This

document provides a detailed protocol for the synthesis, purification, and crystallization of

isomaltulose hydrate from sucrose using immobilized sucrose isomerase.

Principle of the Method
The synthesis of isomaltulose hydrate from sucrose involves a three-stage process:

Enzymatic Conversion: Sucrose is converted to isomaltulose using immobilized sucrose

isomerase. Immobilization of the enzyme allows for its easy separation from the reaction

mixture and reuse, which can significantly reduce production costs.[6]
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Purification: The resulting syrup, containing isomaltulose, unreacted sucrose, and by-

products such as glucose and fructose, is purified. This is typically achieved through

chromatographic methods to remove impurities.

Crystallization: Purified isomaltulose syrup is concentrated, and isomaltulose hydrate is

crystallized through controlled cooling and seeding.

Experimental Protocols
Materials and Equipment

Sucrose (food grade)

Immobilized Sucrose Isomerase (e.g., from Protaminobacter rubrum)

Sodium Acetate Buffer (pH 5.5)

Activated Carbon

Diatomaceous Earth

Cation and Anion Exchange Resins

Isomaltulose Hydrate Crystals (for seeding)

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector

(RID)

Jacketed Reaction Vessel with Temperature and pH control

Rotary Evaporator

Crystallizer with controlled cooling and agitation

Filtration or Centrifugation equipment

Vacuum Oven
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Protocol 1: Enzymatic Conversion of Sucrose to
Isomaltulose

Substrate Preparation: Prepare a 55% (w/v) sucrose solution in sodium acetate buffer (50

mM, pH 5.5).[7] Heat the solution to 50-60°C to ensure complete dissolution of sucrose.

Enzymatic Reaction:

Transfer the sucrose solution to a jacketed reaction vessel maintained at 40°C.[8]

Add the immobilized sucrose isomerase to the sucrose solution. The enzyme dosage will

depend on the activity of the specific immobilized preparation (a typical starting point is 15-

25 U/g of sucrose).[1][2][8]

Maintain the pH of the reaction mixture at 5.5.[8]

Allow the reaction to proceed for 6-10 hours with gentle agitation.[1][2][8]

Monitoring the Reaction:

Periodically take samples from the reaction mixture to monitor the conversion of sucrose

to isomaltulose.

Analyze the samples using HPLC-RID. A typical mobile phase is a mixture of acetonitrile

and water.

Enzyme Separation: Once the desired conversion rate (typically 80-95%) is achieved,

separate the immobilized enzyme from the reaction mixture by filtration or decantation. The

enzyme can be washed and stored for reuse.[6]

Protocol 2: Purification of Isomaltulose Syrup
Decolorization: Add activated carbon (1-2% w/v) to the isomaltulose syrup and stir for 30-60

minutes at 50°C to remove color impurities. Filter the mixture through a bed of diatomaceous

earth to remove the activated carbon.

Ion Exchange Chromatography:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://data.epo.org/publication-server/rest/v1.2/publication-dates/19840208/patents/EP0028900NWB1/document.pdf
https://www.mdpi.com/2076-3417/11/12/5521
https://pmc.ncbi.nlm.nih.gov/articles/PMC8322766/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2021.691547/full
https://www.mdpi.com/2076-3417/11/12/5521
https://www.mdpi.com/2076-3417/11/12/5521
https://pmc.ncbi.nlm.nih.gov/articles/PMC8322766/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2021.691547/full
https://www.mdpi.com/2076-3417/11/12/5521
https://www.mdpi.com/2304-8158/13/8/1228
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pass the decolorized syrup through a column packed with a strong acid cation exchange

resin to remove cations.

Subsequently, pass the syrup through a column packed with a weak base anion exchange

resin to remove anions and organic acids.[7][9] This step also helps in removing any

remaining color.

Removal of Residual Sugars (Optional): If significant amounts of sucrose, glucose, or

fructose remain, the syrup can be further purified by passing it through a column containing

immobilized yeast cells, which will consume these sugars.[7][9]

Protocol 3: Crystallization of Isomaltulose Hydrate
Concentration: Concentrate the purified isomaltulose syrup to a concentration of 65-70%

(w/v) using a rotary evaporator at a temperature not exceeding 65°C to minimize color

formation.[7][9]

Crystallization:

Transfer the concentrated syrup to a crystallizer and cool it to 50°C with gentle stirring.

Seed the solution with fine crystals of isomaltulose hydrate (approximately 0.1% w/w) to

induce crystallization.[10]

Cool the mixture slowly to 20°C over several hours (e.g., a cooling rate of 5°C/hour).[3][7]

Harvesting and Drying:

Collect the isomaltulose hydrate crystals by filtration or centrifugation.[7][9]

Wash the crystals with a small amount of cold water to remove any adhering syrup.

Dry the crystals in a vacuum oven at 40°C.[7][9] The final product should be a white

crystalline powder of isomaltulose monohydrate.[9]

Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Synthesis of Isomaltulose
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Parameter Value Reference

Substrate Sucrose [4]

Enzyme Sucrose Isomerase [4]

Sucrose Concentration 400-800 g/L [1][2][8]

Temperature 40°C [8]

pH 5.5 [8]

Enzyme Dosage 15-25 U/g sucrose [1][2][8]

Reaction Time 6-10 hours [1][2][8]

Table 2: Reported Yields and Purity of Isomaltulose

Method
Conversion
Rate

Isomaltulose
Purity

By-products Reference

Immobilized

Raoultella

terrigena SIase

81.7% Not specified

2%

monosaccharide

s

[8]

Immobilized

Yarrowia

lipolytica SIase

>90% (after 13

cycles)
85.8% Not specified [1][2][6]

Immobilized

Erwinia sp. cells
53-59%

96.5% (after

crystallization)
Not specified [11]

Crystallization

from converted

syrup

80% sucrose

conversion

94.5% (initial

crystals)
Other sugars [7][9]

Analytical Methods
The primary method for the quantification of isomaltulose and other sugars in the reaction

mixture is High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection

(RID).[12][13][14] Other methods such as High-Performance Anion-Exchange Chromatography
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with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography with Flame

Ionization Detection (GC-FID), and Capillary Electrophoresis (CE) can also be used.[13][15][16]

Visualization
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Enzymatic Conversion
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Crystallization

(Seeding, Controlled Cooling)
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Mother Liquor

Drying
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Caption: Workflow for the synthesis of isomaltulose hydrate from sucrose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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